Ammine fenilmetiliche

Phenylmethylamines are a class of organic compounds characterized by the presence of a phenyl group attached to a methylamine moiety. These molecules exhibit a diverse range of biological activities and applications, depending on their specific structure. Common derivatives include β-phenylethylamine (PEA), which is known for its neurochemical effects and role in modulating dopamine release, and amphetamine, an important stimulant with widespread use both medically and recreationally.

Structurally, phenylmethylamines can vary significantly by the position of the phenyl group relative to the amino group. This structural diversity influences their pharmacological properties, making them subjects of extensive research in fields such as neuropharmacology and psychopharmacology. Additionally, certain phenylmethylamines are used as intermediates in the synthesis of pharmaceuticals, while others serve as precursors for natural products or have applications in agrochemicals.

Due to their complex nature and potential therapeutic benefits, these compounds require careful handling and controlled production methods. Their chemical stability and reactivity vary widely, necessitating precise conditions during synthesis and storage.

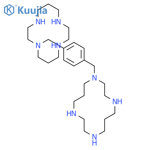

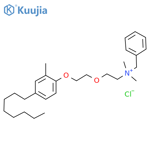

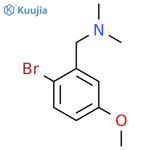

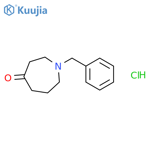

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

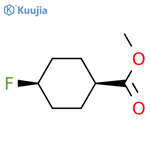

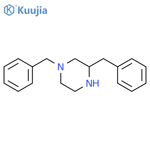

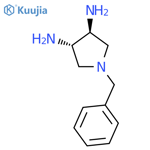

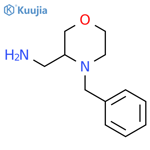

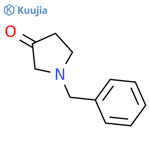

|

Phenol,[(dimethylamino)methyl]-, hydrochloride (1:1) | 25338-54-9 | C9H14ClNO |

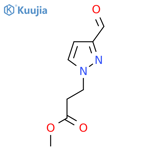

|

Plerixafor octahydrochloride | 155148-31-5 | C28H62Cl8N8 |

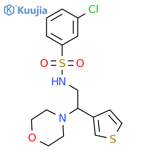

|

Methylbenzethonium Chloride | 1320-44-1 | C28H44ClNO2 |

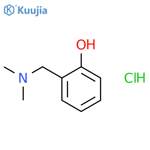

|

1-(2-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine | 10126-37-1 | C10H14BrNO |

|

1-benzylazepan-4-one hydrochloride | 1208-76-0 | C13H18ClNO |

|

4-(Aminomethyl)-3,5-dimethylphenol | 175204-31-6 | C9H13NO |

|

1,3-dibenzylpiperazine | 179051-52-6 | C18H22N2 |

|

(3S,4S)-(+)-3,4-Diamino-1-benzylpyrrolidine | 193352-75-9 | C11H17N3 |

|

4-Benzyl-3-(aminomethyl)morpholine | 169750-73-6 | C12H18N2O |

|

1-benzylpyrrolidin-3-one | 775-16-6 | C11H13NO |

Letteratura correlata

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

Fornitori consigliati

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati